BLT-1 Exhibits 40- to 240-Fold Greater Potency Than BLT-4 and BLT-5 in Cellular SR-BI-Mediated Lipid Uptake Inhibition
In a head-to-head comparison using identical cellular assay conditions, BLT-1 demonstrated substantially greater potency than its in-series comparators BLT-4 and BLT-5. The IC50 of BLT-1 for inhibiting SR-BI-mediated selective uptake of [3H]cholesteryl ester from [3H]CE-HDL in cells was 0.057 μM, compared to 3.9 μM for BLT-4 and 13.8 μM for BLT-5 [1].
| Evidence Dimension | IC50 for SR-BI-mediated selective [3H]CE uptake from HDL |
|---|---|
| Target Compound Data | 0.057 ± 0.015 μM |
| Comparator Or Baseline | BLT-4: 3.9 ± 0.8 μM; BLT-5: 13.8 ± 8.5 μM |
| Quantified Difference | 68-fold more potent than BLT-4; 242-fold more potent than BLT-5 |
| Conditions | ldlA[mSR-BI] cells expressing murine SR-BI; [3H]CE-HDL as lipid donor |
Why This Matters
This potency differential precludes simple molar equivalent substitution in experimental protocols and positions BLT-1 as the preferred tool compound for studies requiring robust SR-BI blockade at lower working concentrations.
- [1] Nieland TJ, Shaw JT, Jaipuri FA, Duffner JL, Koehler AN, Krieger M. Identification of the molecular target of small molecule inhibitors of HDL receptor SR-BI activity. Biochemistry. 2008;47(1):460-472. Table 4. View Source
